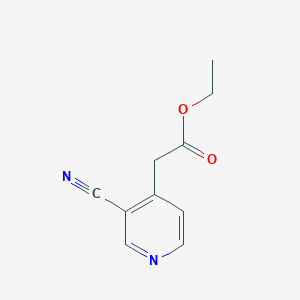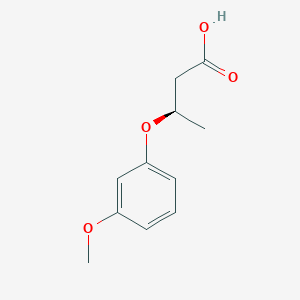
Ethyl 2-(3-cyanopyridin-4-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-cyanopyridin-4-yl)acetate is an organic compound with the molecular formula C10H10N2O2. It is a heterocyclic building block commonly used in organic synthesis. The compound features a pyridine ring substituted with a cyano group and an ethyl ester group, making it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-cyanopyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-methylnicotinonitrile with diethyl carbonate in the presence of sodium hydride as a base. The reaction is typically carried out in tetrahydrofuran (THF) at a temperature range of 0°C to 60°C for about 16 hours. The resulting mixture is then quenched with ammonium chloride solution and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-cyanopyridin-4-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Cyclization: Cyclization reactions may require catalysts such as acids or bases, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-(3-cyanopyridin-4-yl)acetic acid.
Cyclization: Various heterocyclic compounds, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-cyanopyridin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of various fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-cyanopyridin-4-yl)acetate depends on its specific applicationThe cyano and ester groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-cyanopyridin-4-yl)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2-cyanopyridin-4-yl)acetate: Similar structure but with the cyano group at a different position on the pyridine ring.
Ethyl 2-(3-cyanopyridin-5-yl)acetate: Similar structure but with the cyano group at the 5-position on the pyridine ring.
These compounds share similar reactivity and applications but may differ in their physical properties and specific uses.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
ethyl 2-(3-cyanopyridin-4-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)5-8-3-4-12-7-9(8)6-11/h3-4,7H,2,5H2,1H3 |
InChI-Schlüssel |
QTNNTJJLSYUNJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C=NC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)




![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)


![1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid](/img/structure/B13090830.png)

![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090852.png)

